molecular formula C17H20N2O6 B12205982 Methyl 4-[(2,4-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate

Methyl 4-[(2,4-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate

Cat. No.: B12205982
M. Wt: 348.3 g/mol
InChI Key: BKIXVYYLTRMMTE-UHFFFAOYSA-N
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Description

Methyl 4-[(2,4-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate is a dihydropyridine derivative characterized by:

  • A 4,5-dihydropyridine core with a hydroxy group at position 6 and a methyl group at position 2.
  • A carbamoyl substituent at position 4, linked to a 2,4-dimethoxyphenyl group.
  • A methyl ester at position 3.

Its design combines lipophilic (methyl, dimethoxyphenyl) and hydrophilic (hydroxy, carbamoyl) moieties, which may influence solubility and bioavailability.

Properties

Molecular Formula

C17H20N2O6

Molecular Weight

348.3 g/mol

IUPAC Name

methyl 4-[(2,4-dimethoxyphenyl)carbamoyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate

InChI

InChI=1S/C17H20N2O6/c1-9-15(17(22)25-4)11(8-14(20)18-9)16(21)19-12-6-5-10(23-2)7-13(12)24-3/h5-7,11H,8H2,1-4H3,(H,18,20)(H,19,21)

InChI Key

BKIXVYYLTRMMTE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CC(=O)N1)C(=O)NC2=C(C=C(C=C2)OC)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2,4-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2,4-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 4-[(2,4-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-[(2,4-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. For example, the carbamoyl group can form hydrogen bonds with active site residues of enzymes, while the methoxyphenyl group can interact with hydrophobic pockets .

Comparison with Similar Compounds

Research Findings and Gaps

  • Fluorophenyl Analog : Demonstrated moderate inhibitory activity against serine hydrolases in preliminary assays, attributed to fluorine’s electronegativity .

Critical Knowledge Gaps:

Experimental validation of solubility, LogP, and stability for both compounds.

Comparative in vitro/in vivo efficacy studies.

Biological Activity

Methyl 4-[(2,4-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate (commonly referred to as the compound) is a synthetic derivative with notable biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₈H₁₉N₃O₅
  • Molecular Weight : 348.35 g/mol
  • CAS Number : 895358-90-4

The compound exhibits several mechanisms through which it exerts its biological effects:

  • Antiviral Activity : Research indicates that derivatives of this compound demonstrate significant antiviral properties. For instance, compounds with similar structures have shown effective inhibition of Hepatitis B Virus (HBV) replication, suggesting potential applications in antiviral therapies .
  • Anti-inflammatory Effects : The compound has been studied for its ability to suppress pro-inflammatory cytokines. In vivo studies demonstrated that it inhibited tumor necrosis factor-alpha (TNF-α) production in response to lipopolysaccharide (LPS), which is critical in inflammatory responses .
  • Caspase Inhibition : The compound has been shown to inhibit the expression of caspases 3, 8, and 9 in Jurkat cells, indicating potential applications in apoptosis modulation .

In Vitro Studies

In vitro assays have been crucial for evaluating the biological activity of the compound:

  • Cell Viability and Proliferation : The compound was tested on peripheral blood mononuclear cells (PBMCs), showing a significant increase in cell viability and proliferation when stimulated with phytohemagglutinin (PHA) .
  • Cytokine Production : The suppression of TNF-α production was quantified, demonstrating a dose-dependent response with notable efficacy at concentrations around 10 µM .

In Vivo Studies

In vivo models further elucidate the compound's biological effects:

  • Anti-inflammatory Activity : In mouse models, the compound significantly reduced carrageenan-induced footpad edema, comparable to established anti-inflammatory drugs like tacrolimus .
  • Contact Sensitivity : The compound also inhibited contact sensitivity reactions in mice, showcasing its potential as an anti-allergic agent .

Data Table of Biological Activities

Biological ActivityAssay TypeResult/EffectReference
AntiviralIn vitroHigh inhibition of HBV replication
Anti-inflammatoryIn vivoReduced TNF-α production
Apoptosis modulationIn vitroInhibition of caspases 3, 8, and 9
Cell proliferationIn vitroIncreased PBMC viability
Edema reductionIn vivoComparable efficacy to tacrolimus

Case Studies

  • Hepatitis B Virus Replication Study :
    • A study investigated the effect of various derivatives on HBV replication. The results indicated that certain structural modifications enhanced antiviral activity significantly, suggesting that methylation patterns play a crucial role in efficacy .
  • Inflammation Model Study :
    • Another study focused on the anti-inflammatory properties of the compound using mouse models. It highlighted that administration led to a marked decrease in inflammation markers and provided insights into its therapeutic potential against chronic inflammatory diseases .

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